N-((2-(cyclohex-1-en-1-yl)ethyl)carbamothioyl)-2-iodobenzamide
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Overview
Description
N-((2-(cyclohex-1-en-1-yl)ethyl)carbamothioyl)-2-iodobenzamide is a complex organic compound with a unique structure that includes a cyclohexene ring, an ethylcarbamothioyl group, and an iodinated benzamide moiety
Preparation Methods
The synthesis of N-((2-(cyclohex-1-en-1-yl)ethyl)carbamothioyl)-2-iodobenzamide typically involves multiple steps. One common synthetic route includes the reaction of 2-iodobenzoic acid with thionyl chloride to form 2-iodobenzoyl chloride. This intermediate is then reacted with N-[2-(cyclohexen-1-yl)ethyl]amine to form the desired product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Chemical Reactions Analysis
N-((2-(cyclohex-1-en-1-yl)ethyl)carbamothioyl)-2-iodobenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
N-((2-(cyclohex-1-en-1-yl)ethyl)carbamothioyl)-2-iodobenzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential as a ligand in biochemical assays and as a probe in molecular biology.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Mechanism of Action
The mechanism of action of N-((2-(cyclohex-1-en-1-yl)ethyl)carbamothioyl)-2-iodobenzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, or interference with cellular signaling processes .
Comparison with Similar Compounds
N-((2-(cyclohex-1-en-1-yl)ethyl)carbamothioyl)-2-iodobenzamide can be compared with similar compounds such as:
- N-[2-(cyclohexen-1-yl)ethylcarbamothioyl]-4-pentoxybenzamide
- N-[2-(cyclohexen-1-yl)ethylcarbamothioyl]-2-(3-methylphenoxy)acetamide These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and biological activities. The uniqueness of this compound lies in its iodinated benzamide moiety, which imparts distinct reactivity and potential applications .
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethylcarbamothioyl]-2-iodobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19IN2OS/c17-14-9-5-4-8-13(14)15(20)19-16(21)18-11-10-12-6-2-1-3-7-12/h4-6,8-9H,1-3,7,10-11H2,(H2,18,19,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEPNYQFUEBEAQF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=S)NC(=O)C2=CC=CC=C2I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19IN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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